molecular formula C11H14O3 B1605519 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol CAS No. 4361-60-8

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol

Cat. No.: B1605519
CAS No.: 4361-60-8
M. Wt: 194.23 g/mol
InChI Key: LYQZNMYSUIDIML-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C10H12O3. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of benzaldehyde with glycerol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, enhances the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: Benzaldehyde, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Halides, esters

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol involves its ability to form stable cyclic acetals. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal structures. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2-Methyl-1,3-dioxolane

Uniqueness

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol is unique due to its specific structural features, which confer enhanced stability and reactivity. The presence of both methyl and phenyl groups in the dioxolane ring provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h2-6,10,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQZNMYSUIDIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963089
Record name (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol
Source EPA DSSTox
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4361-60-8
Record name 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4361-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-4-methanol, 2-methyl-2-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol
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Record name 4361-60-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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